8-Chloro-5-nitroquinoline
Overview
Description
8-Chloro-5-nitroquinoline is a chemical compound with the molecular formula C9H5ClN2O2 and a molecular weight of 208.605 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 8th position and a nitro group at the 5th position on the quinoline ring .
Preparation Methods
The synthesis of 8-Chloro-5-nitroquinoline can be achieved through various methods. One common synthetic route involves the nitration of 8-chloroquinoline. This process typically uses nitric acid as the nitrating agent under controlled conditions to introduce the nitro group at the 5th position . Another method involves the chlorination of 5-nitroquinoline, where chlorine gas or a chlorinating agent is used to introduce the chlorine atom at the 8th position .
Industrial production methods often employ large-scale nitration and chlorination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
8-Chloro-5-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted by nucleophiles such as amines or thiols, leading to the formation of 8-amino-5-nitroquinoline or 8-thio-5-nitroquinoline.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst, resulting in 8-chloro-5-aminoquinoline.
Oxidation Reactions: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso derivatives.
Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Chloro-5-nitroquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Chloro-5-nitroquinoline involves its interaction with various molecular targets. The nitro group can form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects . The compound may also inhibit specific enzymes, such as methionine aminopeptidase, which plays a role in angiogenesis and tumor growth .
Comparison with Similar Compounds
8-Chloro-5-nitroquinoline is unique due to the presence of both chlorine and nitro groups on the quinoline ring. Similar compounds include:
5-Nitroquinoline: Lacks the chlorine atom at the 8th position, resulting in different chemical and biological properties.
8-Chloroquinoline: Lacks the nitro group at the 5th position, leading to variations in reactivity and applications.
8-Hydroxy-5-nitroquinoline: Contains a hydroxyl group instead of a chlorine atom, which significantly alters its chemical behavior and biological activity.
Properties
IUPAC Name |
8-chloro-5-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-7-3-4-8(12(13)14)6-2-1-5-11-9(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJNIKQCTPVESL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291241 | |
Record name | 8-Chloro-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22539-55-5 | |
Record name | 22539-55-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74384 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Chloro-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-chloro-5-nitroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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